4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 462.45 g/mol. The compound is characterized by a pyran ring and a thiadiazole moiety, which contribute to its unique properties and reactivity .
This compound belongs to the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their structure. It is often classified within the broader category of bioactive compounds due to its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate typically involves multiple steps, including the formation of the pyran ring and the introduction of the thiadiazole group.
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yields and purity.
The molecular structure of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate can be represented using various chemical notation systems:
InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-3-5-11(6-4-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24)
This representation highlights the connectivity and functional groups present in the molecule.
The compound's structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing these transformations.
The mechanism of action for 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate may involve:
Data regarding its efficacy and specific targets would enhance understanding of its biological activity.
The physical properties include:
Key chemical properties include:
Relevant data from studies on these properties would provide insights into practical applications.
The compound has potential applications in various fields:
Further research into these applications will elucidate its utility in scientific advancements.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1